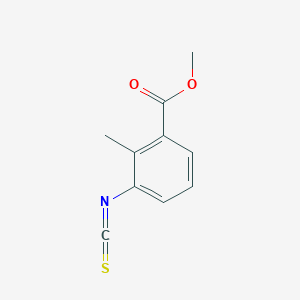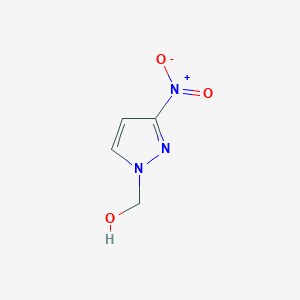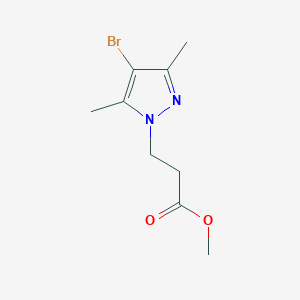![molecular formula C13H14N2O5 B3070224 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001519-23-8](/img/structure/B3070224.png)
1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 1001519-23-8 . It has a molecular weight of 278.26 . It is in the form of a powder .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H14N2O5/c1-18-10-4-3-5-11(19-2)12(10)20-8-15-7-6-9(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
- Structural Analysis : Research on pyrazole derivatives, like 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, often focuses on their structural and spectral properties. For instance, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, involved experimental and theoretical investigations using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. Such studies are crucial for understanding the physical and chemical properties of these compounds (Viveka et al., 2016).
Coordination Chemistry
- Coordination Complexes : Pyrazole derivatives are used to create coordination complexes with various metals. A study synthesized novel pyrazole-dicarboxylate acid derivatives, which were then used to form mononuclear CuII/CoII coordination complexes. Such complexes have potential applications in catalysis and materials science (Radi et al., 2015).
Antioxidant and Anti-inflammatory Properties
- Pharmacological Properties : While avoiding details on drug use and dosage, it's noteworthy that some pyrazole derivatives are studied for their potential antioxidant and anti-inflammatory properties. For example, research on methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates revealed significant effects on free radical oxidation processes, highlighting their potential in pharmacology (Кorobko et al., 2018).
Crystallography and Solid-State Chemistry
- Crystal Structure Analysis : Understanding the crystal structure of pyrazole derivatives is essential for applications in material science and chemistry. Studies, like the one on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, utilize X-ray crystallography to determine molecular arrangements and interactions, providing insights into the material properties of these compounds (Kumarasinghe et al., 2009).
Catalysis
- Catalytic Applications : Pyrazole derivatives are explored for their roles as catalysts in various chemical reactions. For instance, a study on copper(II) complexes with pyrazole derivatives showed their effectiveness in the oxidation of alcohols, highlighting their potential in green chemistry (Maurya et al., 2020).
Molecular Interaction Studies
- Molecular Interactions : Research also delves into the interactions of pyrazole derivatives with other molecules. A study on pyrazole ester derivatives explored their affinity and stability towards acetone molecules using NMR and cyclic voltammetric titration, contributing to our understanding of molecular interactions in chemistry (Tewari et al., 2014).
Eigenschaften
IUPAC Name |
1-[(2,6-dimethoxyphenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-10-4-3-5-11(19-2)12(10)20-8-15-7-6-9(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKIXSYXCWKKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177909 | |
| Record name | 1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1001519-23-8 | |
| Record name | 1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![L-Proline, 1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-2-methyl-](/img/structure/B3070157.png)

![2-Methylimidazo[1,2-a]pyridin-6-ol](/img/structure/B3070167.png)


![[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3070210.png)
![4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070218.png)




![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3070272.png)